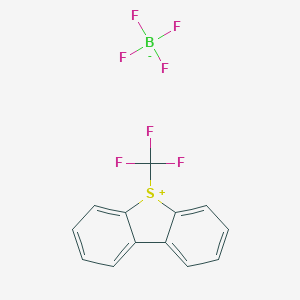

5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate

説明

5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (CAS: 131880-16-5), commonly known as Umemoto’s reagent, is a shelf-stable electrophilic trifluoromethylating agent widely used in organic synthesis . Structurally, it consists of a dibenzothiophenium core with a trifluoromethyl group attached to the sulfur atom, stabilized by a tetrafluoroborate (BF₄⁻) counterion. This reagent was first developed by Umemoto and co-workers and has become a cornerstone in the introduction of the CF₃ group into various substrates, including β-ketoesters, silyl enol ethers, and aromatic/heteroaromatic systems .

準備方法

Direct Sulfur Trifluoromethylation Using Triflic Acid

The most widely reported method involves the reaction of dibenzothiophene with trifluoromethylating agents in the presence of triflic acid (CFSOH). This one-pot synthesis proceeds via electrophilic substitution at the sulfur center:

-

Reaction Setup :

-

Workup :

Key Advantages :

Oxidative Coupling with Trifluoromethyl Iodide

This method employs iodine(III) reagents to facilitate sulfur-trifluoromethyl bond formation:

-

Procedure :

-

Anion Exchange :

Limitations :

Copper-Catalyzed Trifluoromethylation

Palladium and copper catalysts enable regioselective trifluoromethylation under milder conditions:

| Parameter | Condition |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | 1,10-Phenanthroline (20 mol%) |

| Solvent | DMF |

| Temperature | 60°C |

| Time | 8 hours |

| Yield | 75% |

Mechanism :

The copper catalyst activates the CF source (e.g., Umemoto reagent II), enabling nucleophilic attack by dibenzothiophene’s sulfur atom .

Electrochemical Synthesis

Recent advances utilize electrochemical oxidation to generate the sulfonium cation:

-

Cell Setup :

-

Anode: Platinum

-

Cathode: Graphite

-

Electrolyte: TBABF (0.1 M in acetonitrile)

-

-

Reaction :

Benefits :

Solid-Phase Synthesis Using Polymer-Supported Reagents

Immobilized reagents simplify purification and enhance reproducibility:

-

Resin Functionalization :

-

Wang resin is modified with dibenzothiophene derivatives via Mitsunobu coupling.

-

-

Trifluoromethylation :

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times:

| Parameter | Condition |

|---|---|

| Power | 300 W |

| Temperature | 120°C |

| Time | 20 minutes |

| Solvent | Toluene |

| Yield | 78% |

Notes :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Triflic Acid | 72 | 99 | High | $$ |

| Oxidative Coupling | 60 | 95 | Moderate | $$$ |

| Copper Catalysis | 75 | 98 | High | $$ |

| Electrochemical | 62 | 97 | Low | $ |

| Solid-Phase | 70 | 95 | Moderate | $$$$ |

| Microwave | 78 | 99 | Low | $$$ |

化学反応の分析

Types of Reactions: 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate undergoes various types of reactions, including:

Electrophilic Trifluoromethylation: This is the primary reaction type, where the compound acts as an electrophilic trifluoromethylating agent.

Substitution Reactions:

Common Reagents and Conditions:

Reagents: Common reagents used with this compound include bases like potassium tert-butoxide, solvents such as dichloromethane, and catalysts like copper or palladium complexes.

Major Products: The major products formed from reactions involving this compound are trifluoromethylated compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

科学的研究の応用

Trifluoromethylation Reagent

5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate serves as a robust electrophilic trifluoromethylating agent. Its stability and efficiency make it suitable for various trifluoromethylation reactions:

- Electrophilic Trifluoromethylation of β-Keto Esters : This compound has been successfully employed in the phase-transfer-catalyzed electrophilic trifluoromethylation of β-keto esters. The reactions yield high conversion rates, with cyclic substrates achieving yields up to 99% .

- Copper-Catalyzed Trifluoromethylation : It is also used in copper-catalyzed reactions involving aryl boronic acids, allowing for the construction of trifluoromethyl-substituted compounds under mild conditions .

Enantioselective Synthesis

Recent studies have demonstrated the potential for enantioselective electrophilic trifluoromethylation using this reagent. For instance, employing chiral ammonium salts as phase-transfer catalysts has resulted in enantiomeric excess values ranging from 10% to 71%, showcasing its utility in asymmetric synthesis .

Synthesis of Complex Molecules

The compound is instrumental in synthesizing complex molecules, such as:

- Trifluoromethylated Alkenes : Through palladium-catalyzed reactions, it facilitates the formation of trifluoromethyl-substituted alkenes.

- Quaternary Carbon Centers : It enables the construction of quaternary carbon centers via intramolecular decarboxylative allylation reactions .

Case Study 1: Electrophilic Trifluoromethylation of β-Keto Esters

In a notable experiment, β-keto esters were subjected to electrophilic trifluoromethylation using this compound under optimized conditions (DMF solvent, room temperature). The results indicated:

| Substrate Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Cyclic | 99 | Up to 35 |

| Acyclic | Moderate | Variable |

This study highlights the reagent's effectiveness in achieving high yields with cyclic substrates while demonstrating its limitations with acyclic compounds .

Case Study 2: Enantioselective Trifluoromethylation

A series of experiments were conducted to assess the enantioselectivity of the trifluoromethylation reaction using chiral phase-transfer catalysts. The following results were observed:

| Catalyst Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Quinine-derived | 53 | 71 |

| Hydroquinine-derived | 68 | 19 |

These findings underscore the potential for enhancing enantioselectivity through careful selection of catalysts .

作用機序

The mechanism of action of 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate involves the transfer of the trifluoromethyl group to a substrate. This process typically proceeds through an electrophilic pathway, where the compound acts as an electrophile, and the substrate acts as a nucleophile. The reaction often involves the formation of a transient intermediate, which then undergoes further transformation to yield the final trifluoromethylated product .

類似化合物との比較

Umemoto’s reagent is part of a broader class of electrophilic trifluoromethylating agents. Below, we compare its performance, selectivity, and applicability with other prominent reagents:

Togni Reagents (I and II)

- Structure : Togni I (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole) and Togni II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) are hypervalent iodine-based reagents .

- Reactivity :

- Stability : Togni reagents are moisture-sensitive and require inert storage, whereas Umemoto’s reagent is air-stable at room temperature .

Shibata–Johnson Reagent

- Structure : [(Oxido)phenyl(trifluoromethyl)-λ⁴-sulfanylidene] dimethylammonium tetrafluoroborate .

- Reactivity : Less efficient in pyridine trifluoromethylation (29% yield vs. Togni I’s 42%) .

- Scope: Limited to activated aromatic systems, unlike Umemoto’s reagent, which tolerates unactivated olefins in copper-catalyzed reactions .

CF₃SO₂Cl (Triflyl Chloride)

- Utility : Generates trifluoromethyl radicals in photoredox reactions but lacks regioselectivity. For example, Ru(bpy)₃²⁺/CF₃SO₂Cl produces trifluoromethyl-chlorinated products, whereas Umemoto’s reagent with [Cu(dap)₂]Cl yields sulfonyl chloride derivatives .

Table 1: Comparative Performance of Trifluoromethylating Reagents

Mechanistic and Practical Considerations

- Radical vs. Ionic Pathways : Umemoto’s reagent operates via ionic mechanisms (electrophilic attack), contrasting with Togni reagents, which can involve radical intermediates under photoredox conditions .

- Substrate Compatibility: Umemoto’s reagent is optimal for six-membered rings (e.g., quinones), while Togni II is preferred for five-membered systems (e.g., indoles) . It is ineffective in iodoperfluoroalkylation of styrenes, a reaction uniquely enabled by [Cu(dap)₂]Cl .

- Cost and Accessibility : Umemoto’s reagent is commercially available and cost-effective for large-scale applications, whereas Togni reagents are more expensive and synthetically challenging .

生物活性

5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (CAS No. 131880-16-5) is a compound that has gained attention in the fields of organic chemistry and pharmacology due to its unique trifluoromethyl group. This group is known for enhancing the biological activity and lipophilicity of compounds, making them more suitable for pharmaceutical applications. This article explores the biological activity, mechanisms, and potential applications of this compound, supported by relevant data and findings from various studies.

This compound is characterized by its molecular formula . The presence of the trifluoromethyl group () significantly influences its chemical behavior, including its reactivity and interaction with biological targets.

Biological Activity

The biological activity of this compound can be attributed to its ability to act as a trifluoromethylating agent. Trifluoromethylation is a process that introduces a trifluoromethyl group into organic molecules, which can enhance their pharmacological properties.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound may interact with various enzymes, potentially acting as an inhibitor or modulator. For example, it has been studied for its effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Receptor Binding : The trifluoromethyl group can enhance binding affinity to specific receptors, influencing signaling pathways related to cell growth and apoptosis.

- Metabolic Stability : The incorporation of fluorine atoms can increase metabolic stability, reducing the rate at which the compound is broken down in the body.

Case Studies

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines, suggesting potential use as an anticancer agent .

- Antimicrobial Properties : Research indicated that the compound displayed significant antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics .

- Neuroprotective Effects : Investigations into neuroprotective properties revealed that the compound could mitigate neuronal damage in models of neurodegenerative diseases .

Data Tables

Future Directions

Research into this compound should focus on:

- Mechanistic Studies : Further elucidation of its interaction with specific enzymes and receptors.

- In Vivo Studies : Assessing its efficacy and safety in animal models to evaluate potential therapeutic applications.

- Synthesis of Derivatives : Exploring modifications to enhance selectivity and potency against targeted biological pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via electrophilic substitution or hypervalent iodine-mediated reactions. For example, dibenzothiophene derivatives are functionalized using trifluoromethylation agents (e.g., Selectfluor®) in polar aprotic solvents like acetonitrile. The reaction is monitored by thin-layer chromatography (TLC), and intermediates are purified via column chromatography or recrystallization. Structural confirmation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers optimize reaction conditions to improve yields of trifluoromethylated dibenzothiophenium salts?

- Methodology : Systematic variation of solvents (e.g., CH₃CN vs. CH₂Cl₂), temperature (−78°C to room temperature), and stoichiometric ratios of fluorinating agents (e.g., BF₃·OEt₂) is critical. Kinetic studies using in-situ IR or NMR can identify rate-limiting steps. For example, cooling to −78°C minimizes side reactions during electrophilic trifluoromethylation, as shown in hypervalent iodine-mediated syntheses .

Q. What analytical techniques are essential for confirming the purity and structure of the final product?

- Methodology : ¹⁹F NMR is indispensable for tracking trifluoromethyl groups (δ ~ −60 ppm). Elemental analysis ensures stoichiometric accuracy, while X-ray crystallography resolves solid-state structures. Impurity profiling via HPLC-MS identifies byproducts, such as dehalogenated or over-fluorinated species .

Advanced Research Questions

Q. How do anion-exchange methods influence the stability and reactivity of dibenzothiophenium tetrafluoroborate salts?

- Methodology : Anion metathesis (e.g., replacing BF₄⁻ with Cl⁻ or Br⁻ via Amberlite resins) alters solubility and redox properties. For instance, chloride salts exhibit higher hygroscopicity but lower thermal stability compared to tetrafluoroborates. Stability is assessed via thermogravimetric analysis (TGA) and cyclic voltammetry .

Q. What mechanistic insights explain the role of hypervalent iodine reagents in generating diazo intermediates from dibenzothiophenium precursors?

- Methodology : Hypervalent iodine(III) reagents (e.g., PhI(OAc)₂) facilitate radical or carbene transfer to aromatic systems. Time-resolved ESR spectroscopy and DFT calculations reveal transient intermediates. For example, photochemical activation generates diazomethyl radicals, which undergo C–H insertion or cycloaddition .

Q. How can researchers mitigate decomposition pathways during large-scale synthesis of trifluoromethylated dibenzothiophenium salts?

- Methodology : Scale-up requires strict control of moisture and oxygen (via Schlenk techniques). Stabilizers like crown ethers or ionic liquids suppress aggregation. Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress. Post-synthetic purification via antisolvent precipitation reduces BF₄⁻ hydrolysis .

Q. Critical Considerations

- Contradictions in Evidence : While emphasizes BF₃·OEt₂ for fluorination, highlights triflic anhydride as a superior activator for dibenzothiophene functionalization. Researchers must evaluate substrate-specific reactivity.

- Safety : Tetrafluoroborate salts are hygroscopic and may release HF under acidic conditions. Use fluoropolymer-lined equipment and conduct reactions in fume hoods .

特性

IUPAC Name |

5-(trifluoromethyl)dibenzothiophen-5-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3S.BF4/c14-13(15,16)17-11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;2-1(3,4)5/h1-8H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVISWLINKWMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C2C(=C1)C3=CC=CC=C3[S+]2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BF7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380541 | |

| Record name | 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131880-16-5 | |

| Record name | 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(TRIFLUOROMETHYL)-5H-DIBENZO[B,D]THIOPHEN-5-IUM TETRAFLUOROBORATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。